Cas no 1340258-95-8 (1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid)

1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid is a specialized heterocyclic compound featuring an azetidine core functionalized with a 2-cyanobenzyl group and a carboxylic acid moiety. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and drug development. The presence of both the nitrile and carboxyl groups offers multiple sites for further derivatization, enabling the synthesis of diverse pharmacophores. Its rigid azetidine ring enhances conformational stability, which can be advantageous in designing bioactive molecules with improved target selectivity. The compound is suitable for use in peptide mimetics, enzyme inhibitors, and other small-molecule therapeutics, demonstrating utility in early-stage research and lead optimization.
1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid structure
1340258-95-8 structure
Product Name:1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid
CAS No:1340258-95-8
MF:C12H12N2O2
MW:216.235882759094
CID:5573134
Update Time:2025-10-29

1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Azetidinecarboxylic acid, 1-[(2-cyanophenyl)methyl]-
    • 1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid
    • Inchi: 1S/C12H12N2O2/c13-5-9-3-1-2-4-10(9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16)
    • InChI Key: SZKZLRPKVMSXCV-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2C#N)CC(C(O)=O)C1

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 391.4±37.0 °C(Predicted)
  • pka: 2.66±0.20(Predicted)

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Additional information on 1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid

Comprehensive Overview of 1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid (CAS No. 1340258-95-8)

1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid (CAS No. 1340258-95-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, characterized by the presence of a cyanophenyl group and an azetidine ring, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role as a building block for drug discovery, especially in the development of enzyme inhibitors and receptor modulators.

The molecular structure of 1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid combines a benzyl moiety with a 3-carboxylic acid-substituted azetidine, making it a valuable scaffold for medicinal chemistry. The azetidine ring, a four-membered nitrogen heterocycle, is known for its conformational rigidity, which can enhance binding affinity to biological targets. Meanwhile, the cyanophenyl group introduces electron-withdrawing properties, influencing the compound's reactivity and solubility. These attributes make it a promising candidate for optimizing pharmacokinetic properties in drug design.

In recent years, the demand for azetidine derivatives has surged, driven by their applications in treating metabolic disorders and neurological conditions. A trending topic in scientific forums is the use of 1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid in peptide mimetics and small-molecule therapeutics. For instance, its incorporation into protease inhibitors has shown potential in targeting viral infections, aligning with global interest in antiviral research post-pandemic. Additionally, its carboxylic acid functionality allows for further derivatization, enabling the creation of prodrugs or conjugates for enhanced delivery.

From a synthetic perspective, CAS No. 1340258-95-8 is often prepared via multi-step organic reactions, including nucleophilic substitution and cyclization strategies. Researchers frequently search for optimized protocols to improve yield and purity, reflecting the compound's industrial relevance. Environmental sustainability in synthesis is another hot topic, with green chemistry approaches like catalytic hydrogenation gaining traction to reduce waste.

Analytical characterization of 1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure compliance with regulatory standards for pharmaceutical intermediates. FAQs in academic circles often revolve around its stability under varying pH conditions and compatibility with common reagents, highlighting its practical utility.

In conclusion, 1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid represents a critical tool in modern drug development. Its structural versatility and alignment with current research trends—such as targeted therapy and fragment-based drug design—underscore its enduring value. As the scientific community continues to explore novel applications, this compound is poised to remain at the forefront of innovation in medicinal chemistry.

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